molecular formula C7H11NOS B14460124 4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one CAS No. 70638-09-4

4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one

Cat. No.: B14460124
CAS No.: 70638-09-4
M. Wt: 157.24 g/mol
InChI Key: IGAJGQFFRPDEGU-UHFFFAOYSA-N
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Description

4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one is a heterocyclic compound containing a thiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiazine ring imparts unique chemical properties, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with an appropriate ketone, such as acetone, in the presence of a dehydrating agent like phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Scientific Research Applications

4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one involves its interaction with specific molecular targets. The thiazine ring can interact with enzymes and receptors, modulating their activity. The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Comparison with Similar Compounds

Similar Compounds

    4-(Propan-2-yl)-2H-1,4-thiazin-3(4H)-one: shares similarities with other thiazine derivatives, such as:

Uniqueness

    This compound: is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with specific molecular targets, making it a valuable compound for further study and application.

Properties

CAS No.

70638-09-4

Molecular Formula

C7H11NOS

Molecular Weight

157.24 g/mol

IUPAC Name

4-propan-2-yl-1,4-thiazin-3-one

InChI

InChI=1S/C7H11NOS/c1-6(2)8-3-4-10-5-7(8)9/h3-4,6H,5H2,1-2H3

InChI Key

IGAJGQFFRPDEGU-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CSCC1=O

Origin of Product

United States

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